Cas no 6179-30-2 (Benzo[b]thiophene,6-(bromomethyl)-)

Benzo[b]thiophene,6-(bromomethyl)- is a brominated heterocyclic compound featuring a reactive bromomethyl group at the 6-position of the benzo[b]thiophene scaffold. This structural motif makes it a valuable intermediate in organic synthesis, particularly for functionalization via nucleophilic substitution or cross-coupling reactions. Its aromatic thiophene core enhances stability while allowing further derivatization, making it useful in pharmaceuticals, agrochemicals, and materials science. The bromomethyl group offers precise reactivity for introducing additional functional groups or constructing complex molecular architectures. High purity and consistent reactivity ensure reliable performance in research and industrial applications. Proper handling is advised due to its potential sensitivity to moisture and light.
Benzo[b]thiophene,6-(bromomethyl)- structure
6179-30-2 structure
Product Name:Benzo[b]thiophene,6-(bromomethyl)-
CAS No:6179-30-2
MF:C9H7BrS
MW:227.120880365372
CID:527944
PubChem ID:70100865
Update Time:2025-06-08

Benzo[b]thiophene,6-(bromomethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene,6-(bromomethyl)-
    • N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
    • Inchi: 1S/C9H7BrS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2
    • InChI Key: ATPXAKUIRSDXDH-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC2C=CSC=2C=1

Computed Properties

  • Exact Mass: 353.01988
  • Monoisotopic Mass: 225.94518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 54.88

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Amadis Chemical Company Limited
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(CAS:6179-30-2)Benzo[b]thiophene,6-(bromomethyl)-
Order Number:A913524
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:49
Price ($):640.0
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Additional information on Benzo[b]thiophene,6-(bromomethyl)-

Benzo[b]thiophene, 6-(bromomethyl)- (CAS No. 6179-30-2)

The compound Benzo[b]thiophene, 6-(bromomethyl)- (CAS No. 6179-30-2) is a heterocyclic aromatic compound with a unique structure that combines a benzo[b]thiophene framework with a bromomethyl substituent at the 6-position. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, properties, and recent advancements in research related to this compound.

Benzo[b]thiophene is a fused bicyclic structure consisting of a benzene ring and a thiophene ring. The thiophene moiety introduces sulfur into the aromatic system, which significantly influences the electronic properties of the compound. The substitution of a bromomethyl group (-CH₂Br) at the 6-position further enhances its reactivity and functionalization potential. This makes Benzo[b]thiophene, 6-(bromomethyl)- an ideal candidate for various chemical transformations and applications.

Recent studies have highlighted the importance of benzothiophene derivatives in the development of advanced materials. For instance, researchers have explored the use of these compounds in organic electronics due to their excellent charge transport properties. The bromomethyl group in Benzo[b]thiophene, 6-(bromomethyl)- serves as a reactive site for further functionalization, enabling the incorporation of additional functional groups to tailor electronic properties for specific applications.

The synthesis of Benzo[b]thiophene, 6-(bromomethyl)- typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach is the Friedel-Crafts alkylation reaction, where bromomethane is introduced onto the benzo[b]thiophene framework under acidic conditions. This method has been optimized in recent years to improve yield and selectivity, making it more accessible for large-scale production.

In terms of physical properties, Benzo[b]thiophene, 6-(bromomethyl)- exhibits a high melting point due to its rigid aromatic structure and intermolecular hydrogen bonding interactions. Its solubility in organic solvents such as dichloromethane and THF makes it suitable for solution-based chemical reactions and material processing techniques like spin-coating and inkjet printing.

One of the most promising applications of Benzo[b]thiophene, 6-(bromomethyl)- is in the field of optoelectronics. Researchers have demonstrated that this compound can be used as an active layer material in organic photovoltaic (OPV) devices. The bromomethyl group enhances the absorption properties of the material by extending its conjugation length, leading to improved light-harvesting efficiency.

Moreover, benzothiophene derivatives have shown potential in drug discovery due to their ability to interact with biological targets such as enzymes and receptors. The bromomethyl group in Benzo[b]thiophene, 6-(bromomethyl)- can be utilized for bioconjugation reactions, enabling the development of targeted drug delivery systems.

In conclusion, Benzo[b]thiophene, 6-(bromomethyl)- (CAS No. 6179-30-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functionalizable bromomethyl group make it an attractive candidate for further research and development. As advancements in synthetic methods and material science continue to evolve, we can expect even more innovative uses for this compound in the near future.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6179-30-2)Benzo[b]thiophene,6-(bromomethyl)-
A913524
Purity:99%
Quantity:1g
Price ($):640.0
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